

Thermochemical Data for Hexachlorodisiloxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexachlorodisiloxane

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Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for **hexachlorodisiloxane** (Si_2OCl_6). Recognizing the scarcity of experimentally determined thermochemical properties for this specific compound, this document outlines the established computational and experimental methodologies for determining such data for chlorosilanes. This guide also presents available physical property data for **hexachlorodisiloxane** and illustrative thermochemical data for the related compound, trichlorosilane, to provide context. Furthermore, a detailed workflow for computational thermochemistry is provided, along with a discussion of relevant experimental protocols.

Introduction

Hexachlorodisiloxane (Si_2OCl_6) is a reactive organosilicon compound with applications as a precursor in the synthesis of silicon-based materials.^[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is critical for process optimization, safety analysis, and reaction modeling. However, a comprehensive review of the scientific literature reveals a notable absence of experimentally determined or high-fidelity computed thermochemical data for **hexachlorodisiloxane**.

This guide aims to bridge this information gap by not only presenting the available physical data but also by providing a detailed overview of the state-of-the-art methodologies used to

determine the thermochemical properties of related silicon compounds. This includes both advanced computational chemistry techniques and established experimental protocols.

Physicochemical Properties of Hexachlorodisiloxane

While direct thermochemical data is limited, several key physical properties of **hexachlorodisiloxane** have been reported. These are summarized in Table 1.

Property	Value	Reference
Molecular Formula	Cl ₆ OSi ₂	[2]
Molecular Weight	284.89 g/mol	[2]
CAS Number	14986-21-1	[2]
Boiling Point	137 °C (lit.)	[2]
Density	1.575 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.428 (lit.)	[2]
Appearance	Colorless to light yellow liquid	[2]

Illustrative Thermochemical Data: Trichlorosilane

To provide a reference for the type of thermochemical data that is essential for process modeling and safety, Table 2 presents the gas-phase thermochemical data for a related and well-characterized chlorosilane, trichlorosilane (SiHCl₃), as available from the NIST WebBook.

Property	Value	Units
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-497.5 ± 4.2	kJ/mol
Standard Entropy ($S^\circ_{\text{gas},1 \text{ bar}}$)	314.72	J/mol·K
Heat Capacity (C_p)	See Shomate Equation Parameters	J/mol·K

Note: The heat capacity of trichlorosilane is expressed via the Shomate Equation, which provides C_p as a function of temperature.

Methodologies for Determining Thermochemical Data

Computational Protocols

High-level ab initio quantum chemical methods are powerful tools for predicting the thermochemical properties of molecules where experimental data is lacking.^[3] These methods solve the electronic Schrödinger equation to determine the total electronic energy of a molecule, from which thermochemical properties can be derived using statistical mechanics.

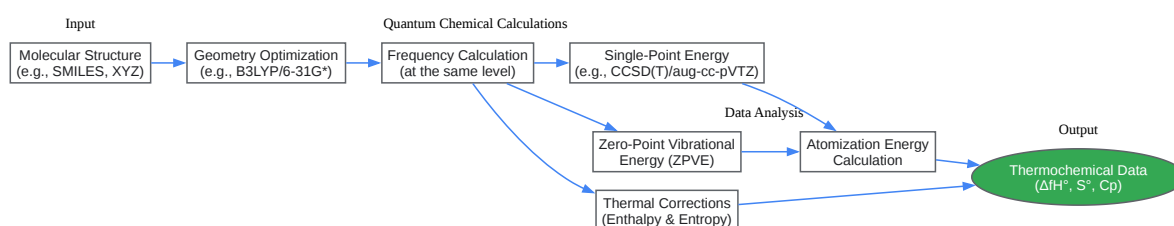
Key Computational Methods:

- Composite Methods (e.g., W1X-1, CBS-QB3): These methods employ a series of calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation at a fraction of the computational cost.^[3] They are known to provide highly accurate thermochemical data.
- Workflow for Computational Thermochemistry:
 - Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
 - Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to compute the zero-point

vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

- Single-Point Energy Calculation: A high-level, computationally expensive calculation is performed on the optimized geometry to obtain a very accurate electronic energy.
- Thermochemical Property Calculation: The electronic energy, ZPVE, and vibrational, translational, and rotational contributions are combined to calculate the enthalpy of formation, entropy, and heat capacity.

A generalized workflow for computational thermochemistry is illustrated in the following diagram:



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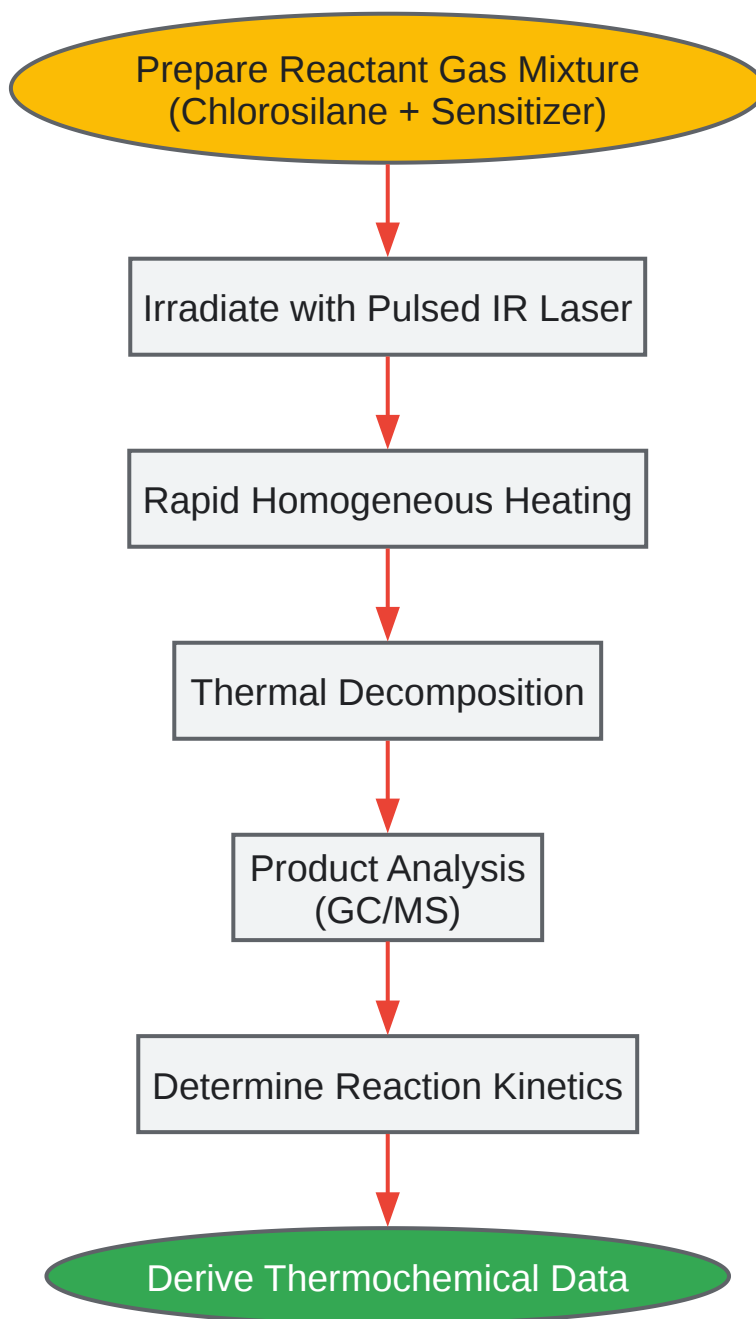
Computational Thermochemistry Workflow

Experimental Protocols

Experimental determination of thermochemical data for reactive compounds like **hexachlorodisiloxane** is challenging but can be achieved through various calorimetric and kinetic techniques.

Key Experimental Methods:

- **Reaction Calorimetry:** This technique involves measuring the heat released or absorbed during a chemical reaction involving the compound of interest. For a volatile and reactive compound like **hexachlorodisiloxane**, this would typically involve measuring the heat of hydrolysis or alcoholysis in a well-controlled calorimetric setup. The enthalpy of formation can then be derived using Hess's law, provided the enthalpies of formation of all other reactants and products are known.
 - **Experimental Setup:** A typical setup would consist of a sealed reaction vessel submerged in a temperature-controlled bath. The reactant would be introduced into the solvent (e.g., an alcohol or a buffered aqueous solution) via a fragile ampoule that is broken to initiate the reaction. The temperature change of the bath is precisely measured to determine the heat of reaction.
- **Pulsed Laser Powered Homogeneous Pyrolysis (LPHP):** This method is suitable for studying the thermal decomposition of gas-phase molecules at high temperatures and short reaction times.^[4]
 - **Experimental Workflow:**
 - A mixture of the chlorosilane and a sensitizer (e.g., SF₆) is prepared.
 - The gas mixture is irradiated with a pulsed infrared laser, which is absorbed by the sensitizer, leading to rapid heating of the gas.
 - The decomposition products are analyzed, often using gas chromatography or mass spectrometry, to determine the reaction kinetics and mechanism.
 - The activation energy for the decomposition reaction can be determined from the temperature dependence of the rate constant, which can be related to bond dissociation energies and, indirectly, to the enthalpy of formation.



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Pulsed Laser Powered Homogeneous Pyrolysis Workflow

Conclusion

While direct, quantitative thermochemical data for **hexachlorodisiloxane** remains elusive in the current body of scientific literature, this guide provides a framework for understanding and obtaining these crucial parameters. The presented physicochemical properties offer a starting

point for material characterization. The illustrative data for trichlorosilane highlights the nature of the required thermochemical values. Most importantly, the detailed descriptions of state-of-the-art computational and experimental protocols provide researchers with the necessary knowledge to either predict or experimentally determine the thermochemical properties of **hexachlorodisiloxane** and other related silicon compounds. The continued development and application of these methodologies will be vital for the advancement of silicon chemistry and its applications.

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- To cite this document: BenchChem. [Thermochemical Data for Hexachlorodisiloxane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076772#thermochemical-data-for-hexachlorodisiloxane]

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